molecular formula C19H19N3O6 B1678883 Nilvadipine CAS No. 75530-68-6

Nilvadipine

货号: B1678883
CAS 编号: 75530-68-6
分子量: 385.4 g/mol
InChI 键: FAIIFDPAEUKBEP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

尼尔地平的制备涉及多个步骤:

    环化: 异丙基 3-氨基巴豆酸酯、甲基 4,4-二甲氧基乙酰乙酸酯和间硝基苯甲醛在无溶剂或有机溶剂中环化,得到中间体化合物。

    水解: 将中间体化合物溶解于有机溶剂中,加入 2-6 当量的酸,搅拌水解反应,生成另一种中间体化合物。

    与盐酸羟胺反应: 将该中间体化合物与盐酸羟胺和碱在有机溶剂中反应,搅拌过滤后得到另一种中间体化合物。

    脱水: 在碱性环境下将最终的中间体化合物脱水得到尼尔地平.

该方法简单、成本效益高、适合工业化大规模生产,可得到高纯度尼尔地平 .

化学反应分析

尼尔地平会经历各种化学反应,包括:

    氧化: 尼尔地平在特定条件下会被氧化,导致形成不同的氧化产物。

    还原: 还原反应可以改变尼尔地平中存在的硝基。

    取代: 尼尔地平可以发生取代反应,特别是涉及酯基。

这些反应中常用的试剂包括酸、碱和还原剂。 形成的主要产物取决于所用反应条件和试剂 .

科学研究应用

Nilvadipine is a dihydropyridine calcium channel blocker primarily used to treat hypertension, but research has also explored its potential applications in managing Alzheimer's disease and angina .

Scientific Research Applications

Alzheimer's Disease

  • Background: this compound has been studied for its potential to slow cognitive decline in Alzheimer's disease due to its ability to reduce amyloid production, increase cerebral blood flow, and demonstrate anti-inflammatory and anti-tau activity in preclinical studies .
  • Clinical Trials: A large-scale Phase III clinical trial (NILVAD) investigated this compound's effectiveness in slowing cognitive decline in patients with mild to moderate Alzheimer's disease . The 18-month, randomized, placebo-controlled, double-blind trial involved 511 participants across 23 academic centers in nine European countries . Participants were administered 8 mg of sustained-release this compound or a placebo daily .
  • Results: The study found that this compound was safe and well-tolerated but did not significantly slow cognitive decline or improve function in patients with mild to moderate Alzheimer's disease . The primary outcome, progression on the Alzheimer's Disease Assessment Scale Cognitive Subscale-12 (ADAS-Cog 12), did not show a significant treatment benefit . Exploratory analyses of secondary outcomes, including the Clinical Dementia Rating Scale sum of boxes (CDR-sb) and the Disability Assessment for Dementia, also showed no substantial effects .
  • Cerebral Blood Flow: Studies suggest this compound can increase cerebral blood flow (CBF) in the hippocampus, which could be beneficial in managing Alzheimer's disease .

Cardiovascular Applications

  • Variant Angina: this compound has been investigated for its clinical effects on variant angina pectoris, a condition characterized by chest pain due to coronary artery spasms .
  • Hypertension: As a calcium channel blocker, this compound is licensed to treat hypertension by reducing blood pressure .
  • Protection Against LDL Oxidation: this compound has demonstrated the ability to protect low-density lipoprotein (LDL) cholesterol from in vivo oxidation in hypertensive patients with risk factors for atherosclerosis .

Potential Interactions with NSAIDs:

  • A study using "The Antihypertensive Drug Database" assessed interactions between non-selective non-steroidal anti-inflammatory drugs (NSAIDs) and various antihypertensive drug classes, including calcium channel blockers like this compound . The study found that the effectiveness of antihypertensive drugs could be attenuated by the co-administration of NSAIDs .
Application Details
Alzheimer's DiseaseA clinical trial involving 511 patients with mild- to- moderate Alzheimer's Disease showed that a daily dosage of 8mg of sustained-release this compound over 78 weeks did not significantly slow cognitive decline, when compared to the placebo .
Variant Angina PectorisThis compound has been clinically tested on 19 patients with variant angina pectoris, a condition causing chest pain due to coronary artery spasms .
HypertensionAs a calcium channel blocker, this compound is used to treat hypertension by reducing blood pressure. Studies have shown that this compound helps to reduce blood pressure and increases cerebral blood flow in the hippocampus .
LDL OxidationIn hypertensive patients with risk factors for atherosclerosis, this compound has been shown to protect low-density lipoprotein cholesterol from in vivo oxidation .
Interactions with NSAIDsStudies suggest that non-selective NSAIDs could reduce the effectiveness of antihypertensive drugs, including calcium channel blockers like this compound. Therefore, caution should be taken when this compound is co-administered with NSAIDs . In a study, the adjusted difference in systolic blood pressure change was 3.50mmHg .

作用机制

尼尔地平通过抑制细胞外钙离子通过心肌和血管膜孔的流入来发挥作用。这种抑制会降低细胞内钙离子水平,进而抑制平滑肌细胞的收缩过程。 结果是冠状动脉和全身动脉扩张,心肌组织氧气供应增加,外周总阻力降低,全身血压降低,后负荷降低 .

生物活性

Nilvadipine, a dihydropyridine calcium channel blocker, is primarily used for treating hypertension. However, its biological activity extends beyond antihypertensive effects, showing promise in neuroprotection and potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease. Recent studies have highlighted its multifaceted biological activities, including modulation of amyloid-beta (Aβ) production and anti-inflammatory properties.

  • Chemical Name: 2-Cyano-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-(1-methylethyl) ester
  • CAS Number: 75530-68-6
  • Molecular Formula: C21H22N2O6
  • Purity: ≥99% .

This compound acts primarily as a calcium channel blocker, inhibiting L-type calcium channels. This action leads to vasodilation and reduced blood pressure. Additionally, it exhibits neuroprotective effects by:

  • Inhibiting Aβ Production: this compound reduces the production of Aβ peptides by blocking the activity of β-secretase (BACE-1) in vitro and enhancing clearance across the blood-brain barrier in vivo .
  • Increasing Cerebral Blood Flow: It promotes regional cerebral blood flow, which may help mitigate ischemic damage in neuronal tissues .
  • Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory properties that could be beneficial in neurodegenerative conditions .

Alzheimer’s Disease Trials

A pivotal Phase III clinical trial investigated the efficacy of this compound in patients with mild to moderate Alzheimer’s disease. Key findings include:

  • Trial Design: The study involved 511 patients across 23 centers, assessing cognitive decline over 18 months.
  • Results: Although this compound was well tolerated and safe, it did not significantly slow cognitive decline compared to placebo. However, it stabilized cognitive function in a subset of patients with hypertension and mild cognitive impairment .

Neuroprotective Studies

Research has also indicated that this compound provides neuroprotection against retinal ganglion cell (RGC) loss in models of glaucoma. The compound exhibited significant protective effects on RGCs, suggesting its potential application in ocular diseases as well .

Summary of Clinical Findings

Study FocusParticipantsDurationKey Findings
Alzheimer’s Disease51118 monthsDid not slow cognitive decline overall; safe
Neuroprotection in GlaucomaMouse modelN/ASignificant protection against RGC loss

Case Study: Cognitive Decline Stabilization

A small-scale study involving patients with hypertension and mild cognitive impairment reported that this compound stabilized cognitive decline. Patients showed improved outcomes on cognitive assessments compared to historical controls, indicating potential benefits when administered at earlier disease stages .

Case Study: Ocular Neuroprotection

In a mouse model of ocular hypertension, this compound administration resulted in a marked reduction in RGC apoptosis. The findings support the hypothesis that this compound may have broader applications beyond cardiovascular health, particularly in neurodegenerative eye diseases .

属性

IUPAC Name

3-O-methyl 5-O-propan-2-yl 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-10(2)28-19(24)15-11(3)21-14(9-20)17(18(23)27-4)16(15)12-6-5-7-13(8-12)22(25)26/h5-8,10,16,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIIFDPAEUKBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046624
Record name Nilvadipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nilvadipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015657
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nilvadipine inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel. The decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload.
Record name Nilvadipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06712
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

75530-68-6
Record name Nilvadipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75530-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nilvadipine [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075530686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nilvadipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06712
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nilvadipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nilvadipine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NILVADIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0214FUT37J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nilvadipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015657
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In methylene chloride (30 ml) is suspended methyl (+)-5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate (3.12 g) followed by addition of phosphorus pentachloride (2.46 g) with ice-cooling, and the mixture is stirred for 30 minutes. Then, a solution of isopropyl alcohol (1.4 g) in methylene chloride (10 ml) is added dropwise over a period of 10 minutes. The mixture is stirred for 20 minutes, at the end of which time 5% aqueous sodium carbonate solution (30 ml) is added and the mixture is stirred at ambient temperature for one hour. The organic layer is separated and the water layer is extracted with methylene chloride. The organic layers are combined, washed with aqueous sodium chloride solution, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The residue is purified by silica gel (75 g) column chromatography, elution being carried out with benzeneethyl acetate (10:1). The solvent is removed from the eluate under reduced pressure and the residue is crystallized from diisopropyl ether to provide 5-isopropyl 3-methyl (+)-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (3.34 g).
Name
methyl (+)-5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Methyl (-)-5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate (4.47 g) is reacted with phosphorus pentachloride (3.62 g) and isopropyl alcohol (2.5 g) in the same manner as in Example 7 to provide 5-isopropyl 3-methyl (-)-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (4.9 g).
Name
Methyl (-)-5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Phosphorus pentachloride (2.46 g) was added to a suspension of (+)-methyl 5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl) -1,4-dihydropyridine-3-carboxylate (3.12 g) in methylene chloride (30 ml) under ice-cooling, and the mixture was stirred for 30 minutes. Then, a solution of isopropyl alcohol (1.4 g) in methylene chloride (10 ml) was added dropwise thereto over a period of 10 minutes. After being stirred for 20 minutes, 5% aqueous sodium carbonate (30 ml ) was added to the reaction solution and then stirred at ambient temperature for an hour. The organic layer was separated and the aqueous layer was extracted with methylene chloride. The combined organic layer was washed with brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by column chromatography on silica gel (75 g) using a mixture of benzene and ethyl acetate (10:1) as an eluent. The eluate was evaporated in vacuo and the residue was crystallized from diisopropyl ether to give (+)-5-isopropyl 3-methyl 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (3.34 g).
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
(+)-methyl 5-carboxy-2-cyano-6-methyl-4-(3-nitrophenyl) -1,4-dihydropyridine-3-carboxylate
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nilvadipine
Reactant of Route 2
Reactant of Route 2
Nilvadipine
Reactant of Route 3
Reactant of Route 3
Nilvadipine
Reactant of Route 4
Reactant of Route 4
Nilvadipine
Reactant of Route 5
Reactant of Route 5
Nilvadipine
Reactant of Route 6
Reactant of Route 6
Nilvadipine
Customer
Q & A

ANone: Nilvadipine is a dihydropyridine calcium antagonist that exerts its primary effect by blocking L-type calcium channels in vascular muscle cells. [, , , , ] This blockade inhibits calcium influx into the cells, leading to prolonged vascular relaxation and a reduction in blood pressure. [, , , , ]

ANone: this compound demonstrates a higher selectivity for vascular tissue compared to cardiac tissue, surpassing the selectivity of nifedipine, another dihydropyridine calcium antagonist. [, , , ] This enhanced vasoselectivity is reflected in a vascular/cardiac efficacy quotient of 251 for this compound, which is 9–10 times higher than that of nifedipine. [, ]

ANone: At therapeutic doses, this compound does not exhibit negative inotropic, chronotropic, or dromotropic effects, indicating minimal impact on cardiac contractility, heart rate, or electrical conduction, respectively. [, ]

ANone: Studies have investigated the potential anti-atherogenic properties of this compound. [, ] Both in vitro and animal experiments suggest that this compound may have a role in preventing or slowing the progression of atherosclerosis. [, , ]

ANone: The molecular formula of this compound is C20H21N3O6, and its molecular weight is 399.4 g/mol.

ANone: Further research is needed to comprehensively assess the material compatibility and stability of this compound under various conditions and in different formulations.

ANone: Based on the provided research, this compound does not exhibit catalytic properties.

ANone: While the provided research does not delve into specific computational modeling studies of this compound, it highlights the potential for such studies to further explore the drug's interactions with its targets and optimize its therapeutic potential.

ANone: The specific structural features of this compound, such as the dihydropyridine ring and the various substituents, contribute to its high affinity for L-type calcium channels and its overall pharmacological activity. [, , , ]

ANone: The pharmaceutical preparation of this compound as a sustained-release (depot) form helps prevent excessive increases in plasma levels, which in turn minimizes the typical side effects associated with dihydropyridine calcium antagonists. [, , ]

ANone: Specific details regarding SHE regulations and compliance for this compound are not covered in the provided research abstracts.

ANone: this compound is primarily metabolized in the liver and excreted via the kidneys, mainly in the form of inactive metabolites. [, , , ]

ANone: this compound has a relatively long elimination half-life ranging from 15 to 20 hours. [, , , ] This prolonged half-life is attributed to slow redistribution from tissues, allowing for once-daily dosing to achieve 24-hour blood pressure control. [, , , ]

ANone: While bioavailability increases in patients with liver cirrhosis, repeated administration does not lead to drug accumulation. [, ]

ANone: this compound metabolism can be influenced by drugs that induce or inhibit the cytochrome P450 enzyme system. [] Notably, rifampicin significantly reduces the bioavailability of this compound, necessitating caution during co-administration. []

ANone: In vitro studies using isolated blood vessels have demonstrated this compound's ability to inhibit contractions induced by various agents, including potassium chloride, norepinephrine, serotonin, and ergotamine. [, ] These studies highlight its potent vasodilatory effects.

ANone: Several animal models have been employed to investigate the therapeutic potential of this compound. For instance, studies in spontaneously hypertensive rats have shown its efficacy in reducing blood pressure and protecting against stroke-related neurological deficits. [, ] Other animal models have explored its effects on ocular blood flow [], intimal thickening in vascular grafts [], and responses to cerebral ischemia. []

ANone: Numerous clinical trials have investigated the efficacy and safety of this compound in humans. Studies have demonstrated its effectiveness in lowering blood pressure in patients with essential hypertension, both as monotherapy and in combination with other antihypertensive agents. [, , , , , , ] Clinical trials have also explored its potential benefits in other conditions, such as Alzheimer's disease [, ], angina pectoris [], normal-tension glaucoma [, ], and collagen diseases complicated by hypertension. []

ANone: Further research is necessary to comprehensively understand the potential for resistance development to this compound and its relationship to other calcium channel blockers.

ANone: Specific details regarding the toxicology and safety profile of this compound are not included in the provided research abstracts.

ANone: While the provided research does not specifically address drug delivery and targeting strategies for this compound, it emphasizes the drug's ability to penetrate the central nervous system, suggesting potential for applications in neurological disorders. []

ANone: Various analytical methods have been used to quantify this compound concentrations in biological samples. These methods include capillary column gas chromatography with electron capture detection [] and negative-ion chemical ionization mass spectrometry. []

ANone: The provided research abstracts do not provide information on the environmental impact or degradation of this compound.

ANone: Understanding the dissolution rate and solubility of this compound in various media is crucial for optimizing its formulation and ensuring consistent drug release and absorption. []

ANone: Research has investigated the use of solid dispersions with water-insoluble polymers, such as crospovidone, to enhance the dissolution rate of this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。